![molecular formula C14H15NO2 B3172148 2-(2-Methoxyphenoxy)-5-methylaniline CAS No. 946715-72-6](/img/structure/B3172148.png)
2-(2-Methoxyphenoxy)-5-methylaniline
Overview
Description
“2-(2-Methoxyphenoxy)ethylamine” is used for its reaction with “4-(2,3-epoxypropoxy) carbazole” for the preparation of Carvedilol . It is a colorless or light yellow liquid .
Synthesis Analysis
The synthesis of related compounds like “1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-ethanol” has been studied. It was chosen as a β-O-4 type dimer model compound of lignin. The pyrolysis behavior of this lignin dimer model compound was analyzed using density functional theory (DFT) method combined with Py-GC/MS .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenoxy)phenol” consists of asymmetric units of C13H12O3 in orthorhombic and monoclinic crystal systems .Chemical Reactions Analysis
The pyrolysis mechanism of a β-O-4 lignin dimer model compound was studied using DFT combined with Py-GC/MS. The results showed that 2-methoxy-4-vinylphenol and 2-methoxyphenol are the main products of lignin dimer model compound pyrolysis .Physical And Chemical Properties Analysis
“2-(2-Methoxyphenoxy)ethylamine” has a boiling point of 98 °C at 0.4mmHg, a density of 1.11, and a refractive index of 1.5440 to 1.5480 .Scientific Research Applications
- Role : The compound serves as an intermediate in the investigation of novel NNRTIs for HIV treatment .
Synthetic Strategies and Complex m-Aryloxy Phenols
Intermediates for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Antioxidant Activity
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins involved in biochemical pathways .
Mode of Action
It is suggested that the compound undergoes acidolysis, a process where it is broken down in the presence of an acid . This process primarily results in the formation of an enol ether compound via the benzyl cation followed by acidolytic β-O-4 bond cleavage .
Biochemical Pathways
It is known that similar compounds are involved in lignin degradation pathways . Lignin is a complex organic polymer that provides rigidity to plant cell walls. The degradation of lignin is a crucial step in the carbon cycle.
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetics involve rapid metabolism in the liver .
Result of Action
It is known that similar compounds can cause changes at the molecular level, such as the cleavage of β-o-4 bonds .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyphenoxy)-5-methylaniline can be influenced by various environmental factors. For instance, the presence of different acids can affect the rate of acidolysis .
properties
IUPAC Name |
2-(2-methoxyphenoxy)-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-12(11(15)9-10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBWRKTIPTJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276759 | |
Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-5-methylaniline | |
CAS RN |
946715-72-6 | |
Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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